REACTION_CXSMILES
|
[I-].[K+].[CH3:3]/[C:4](/O[Al](O/C(/C)=C\C(C)=O)[O:11]/[C:12](/C)=[CH:13]\[C:14]([CH3:16])=O)=[CH:5]/[C:6](C)=[O:7].O1C(CC)=C1.I>[I-].[Zn+2].[I-].CN1CCCC1=O>[O:11]1[CH2:16][CH:14]=[CH:13][CH2:12]1.[CH:6](=[O:7])/[CH:5]=[CH:4]/[CH3:3] |f:0.1,5.6.7|
|
Name
|
epoxybutene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=C1CC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
C/C(=C/C(=O)C)/O[Al](O/C(=C\C(=O)C)/C)O/C(=C\C(=O)C)/C
|
Name
|
epoxybutene
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
O1C=C1CC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[I-].[Zn+2].[I-]
|
Name
|
|
Quantity
|
120 g
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reactor was agitated by a magnetic stirrer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reactor was purged three times with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
heated by an oil bath
|
Type
|
CUSTOM
|
Details
|
was brought up to 120° C.
|
Type
|
CUSTOM
|
Details
|
the reaction mixtures
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
DISTILLATION
|
Details
|
Distillation of reaction mixtures
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
O1CC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.3 g | |
YIELD: PERCENTYIELD | 54% |
Name
|
|
Type
|
product
|
Smiles
|
C(\C=C\C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |